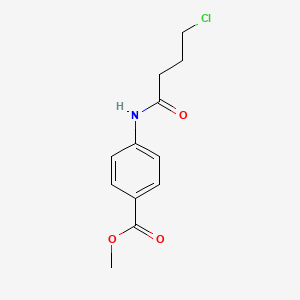

methyl 4-(4-chlorobutanamido)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-chlorobutanoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-17-12(16)9-4-6-10(7-5-9)14-11(15)3-2-8-13/h4-7H,2-3,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWXJEULBQHODN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 4 Chlorobutanamido Benzoate

Convergent and Linear Synthesis Strategies for Amide and Ester Formation

The construction of methyl 4-(4-chlorobutanamido)benzoate fundamentally relies on the formation of an amide linkage between a 4-aminobenzoate (B8803810) precursor and a 4-chlorobutanoic acid derivative. This can be approached through either a linear or a convergent synthetic plan.

Optimized Amide Bond Formation via Coupling Reagents and Activated Carboxylic Acid Derivatives

A common and effective method for forming the amide bond is the reaction of methyl 4-aminobenzoate with 4-chlorobutanoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Another widely employed strategy involves the use of coupling reagents to facilitate the reaction between methyl 4-aminobenzoate and 4-chlorobutanoic acid. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions.

The use of activated carboxylic acid derivatives, such as acyl chlorides, is another robust method for amide bond formation. For instance, 4-chlorobutanoyl chloride can be synthesized from 4-chlorobutanoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily couples with methyl 4-aminobenzoate.

| Coupling Reagent/Method | Additive | Typical Solvent | Key Features |

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt, HOAt | Dichloromethane (DCM), Dimethylformamide (DMF) | High reactivity, formation of insoluble urea (B33335) byproduct. |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | DCM, DMF, Water | Water-soluble urea byproduct, suitable for aqueous media. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DMF, Acetonitrile (ACN) | High efficiency, low racemization for chiral substrates. |

| Acyl Chloride (e.g., 4-chlorobutanoyl chloride) | Base (e.g., Triethylamine, Pyridine) | DCM, Tetrahydrofuran (THF) | Highly reactive, rapid reaction times. |

Esterification Routes to Methyl 4-aminobenzoate Precursors

The precursor, methyl 4-aminobenzoate, is a crucial starting material. It is typically synthesized via the esterification of 4-aminobenzoic acid.

One of the most common methods is the Fischer-Speier esterification, which involves reacting 4-aminobenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). sciencemadness.org The reaction is driven to completion by using an excess of methanol or by removing the water formed during the reaction. sciencemadness.org

Alternatively, methyl 4-aminobenzoate can be prepared by the reduction of methyl 4-nitrobenzoate. guidechem.comguidechem.com The nitro group can be reduced to an amine using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or by using reducing agents such as tin(II) chloride (SnCl₂) in the presence of a strong acid. guidechem.comguidechem.com

Transesterification is another viable route, where a different ester of 4-aminobenzoic acid is reacted with methanol in the presence of a suitable catalyst to yield methyl 4-aminobenzoate. google.com

Chemo- and Regioselective Synthesis of the Chlorobutyl Chain

The introduction of the chlorine atom at the 4-position of the butanoyl chain requires careful consideration of chemo- and regioselectivity to avoid unwanted side reactions.

Halogenation Protocols for Butanoic Acid Derivatives

The direct halogenation of butanoic acid or its derivatives is a key step. While direct α-halogenation of carboxylic acids is possible via the Hell-Volhard-Zelinsky reaction, halogenation at other positions often requires different strategies. jove.com For the synthesis of 4-chlorobutanoic acid, one common approach is the ring-opening of γ-butyrolactone with a chlorinating agent.

Decarboxylative halogenation, such as the Hunsdiecker reaction, can also be employed, where a silver salt of a carboxylic acid is treated with a halogen. nih.govacs.org

| Halogenation Method | Substrate | Reagent(s) | Key Features |

| Ring-opening of γ-butyrolactone | γ-Butyrolactone | Thionyl chloride, Hydrogen chloride | Provides direct access to 4-chlorobutanoyl chloride or 4-chlorobutanoic acid. |

| Free-radical halogenation | Butanoic acid | N-Chlorosuccinimide (NCS), UV light | Can lead to a mixture of products, lower regioselectivity. |

| Hunsdiecker Reaction | Silver salt of a suitable dicarboxylic acid precursor | Chlorine | Involves decarboxylation and halogenation. |

Sustainable Synthesis Approaches for this compound

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. For the synthesis of amides and esters, this includes the use of greener solvents, catalysts, and more atom-economical reagents.

For amide bond formation, enzymatic catalysis using lipases, such as Candida antarctica lipase (B570770) B (CALB), has emerged as a green alternative. nih.gov These reactions can often be carried out under mild conditions and in greener solvents. nih.gov Direct amidation of esters using water as a solvent and without the need for catalysts or reagents is another promising sustainable approach. nih.gov

Brønsted acidic ionic liquids have also been shown to be effective and reusable catalysts for the direct amidation of carboxylic acids and amines. acs.org These methods offer advantages in terms of reduced waste and easier product purification.

In the context of esterification, biocatalytic methods and the use of solid acid catalysts can reduce the environmental impact compared to traditional methods that use strong mineral acids.

Catalyst Development for Enhanced Reaction Efficiency

The development of novel catalysts is at the forefront of improving the synthesis of N-acylated aromatic compounds like this compound. Research has explored various catalytic systems to facilitate the direct amidation of carboxylic acids or their derivatives with amines, moving away from less efficient, waste-producing methods.

Zirconium-Based Catalysts: Zirconium compounds have emerged as effective catalysts for direct amidation reactions. For instance, amorphous zirconium oxide (ZrO2) has been successfully employed as a heterogeneous catalyst in the continuous-flow amidation of unactivated methyl esters. researchgate.net While specific data for the synthesis of this compound is not detailed, the general applicability of this method suggests its potential for this transformation. Mechanistic studies on zirconium-catalyzed direct amidation propose that the reaction proceeds through the formation of active zirconium oxo clusters. nih.gov Kinetic analyses have shown that these reactions are often first-order with respect to the catalyst and can be influenced by the concentrations of both the amine and carboxylic acid, with higher amine concentrations sometimes preventing catalyst inhibition by the amide product. nih.gov

The following table summarizes the potential application of these catalytic systems for the synthesis of the target compound based on related research:

| Catalyst System | Reactants | General Conditions | Potential Yield | Reference |

| Amorphous ZrO₂ | Methyl 4-aminobenzoate, 4-Chlorobutanoic acid methyl ester | Continuous-flow, elevated temperature | Good to Excellent | researchgate.net |

| Zirconium(IV) chloride | Methyl 4-aminobenzoate, 4-Chlorobutanoic acid | Toluene, 110 °C | High | diva-portal.org |

| 2-Hydroxyphenylboronic acid | Methyl 4-aminobenzoate, 4-Chlorobutanoic acid | Toluene, reflux, molecular sieves | Up to 98% | researchgate.net |

Solvent-Free and Atom-Economical Methodologies

In line with the principles of green chemistry, there is a growing emphasis on developing solvent-free and atom-economical synthetic routes for amide bond formation. These methods aim to minimize waste by maximizing the incorporation of reactant atoms into the final product and eliminating the need for hazardous organic solvents.

Solvent-Free Synthesis: The direct reaction of an amine with a carboxylic acid or its derivative under solvent-free conditions, often facilitated by microwave irradiation or mechanical grinding, represents a significant advancement. For the synthesis of this compound, a solvent-free approach could involve the direct reaction of methyl 4-aminobenzoate with 4-chlorobutyryl chloride or 4-chlorobutanoic acid. While specific research on this exact transformation under solvent-free conditions is limited, related studies on the acylation of anilines demonstrate the viability of this approach. nih.gov

Atom-Economical Approaches: Atom economy is a key metric in assessing the efficiency of a chemical reaction. Catalytic direct amidation reactions are inherently more atom-economical than methods that use stoichiometric activating agents, as the only byproduct is water. Ruthenium-catalyzed amidation using alkynes as activating agents that are incorporated into a benign byproduct is an example of a highly atom-economical process. nih.govnih.gov Another approach involves using iron-substituted polyoxometalate catalysts, which also promote direct amidation with high atom economy. rsc.org

The table below illustrates hypothetical atom-economical approaches for the synthesis of this compound based on established green chemistry principles:

| Methodology | Reactants | Byproduct(s) | Atom Economy | Reference Principle |

| Catalytic Direct Amidation | Methyl 4-aminobenzoate, 4-Chlorobutanoic acid | Water | High | nih.govnih.gov |

| Ru-catalyzed alkyne-mediated amidation | Methyl 4-aminobenzoate, 4-Chlorobutanoic acid, Acetylene | Acetaldehyde | High | nih.gov |

| Solvent-free acylation | Methyl 4-aminobenzoate, 4-Chlorobutyryl chloride | HCl | Moderate | nih.gov |

While detailed experimental data for these advanced methodologies applied specifically to this compound are still emerging, the principles and successes in related systems strongly suggest that these approaches hold the key to more efficient and sustainable production of this important chemical intermediate. Further research is anticipated to provide specific protocols and yield data for these greener synthetic routes.

Mechanistic Investigations of Chemical Transformations Involving Methyl 4 4 Chlorobutanamido Benzoate

Nucleophilic Substitution Reactions at the Chlorobutyl Moiety

The terminal chlorine atom on the butyl group of methyl 4-(4-chlorobutanamido)benzoate serves as a leaving group in nucleophilic substitution reactions. The primary nature of the carbon to which the chlorine is attached strongly influences the preferred reaction pathway.

Kinetic and Thermodynamic Aspects of SN1/SN2 Pathways with Various Nucleophiles

Nucleophilic substitution at the primary chlorobutyl group is expected to proceed predominantly through an SN2 (bimolecular nucleophilic substitution) mechanism. This is because primary carbocations, which would be intermediates in an SN1 pathway, are inherently unstable. The SN2 reaction is a concerted, single-step process where the nucleophile attacks the carbon atom at the same time as the chloride ion departs.

The rate of the SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. The general rate law is given by: Rate = k[Substrate][Nucleophile]. The reaction rate is highly sensitive to the steric hindrance at the reaction center. Since the chlorine is on a primary carbon, steric hindrance is minimal, favoring the SN2 pathway.

The nature of the nucleophile significantly impacts the reaction kinetics. Stronger, less sterically hindered nucleophiles will lead to faster reaction rates. The table below provides estimated relative rate constants for the reaction of a primary alkyl chloride, such as the chlorobutyl moiety in the target molecule, with a variety of common nucleophiles.

Relative Reaction Rates of a Primary Alkyl Chloride with Various Nucleophiles (SN2)

| Nucleophile | Relative Rate Constant (k_rel) |

|---|---|

| I⁻ | 100,000 |

| HS⁻ | 100,000 |

| CN⁻ | 10,000 |

| Br⁻ | 10,000 |

| N₃⁻ | 1,000 |

| OH⁻ | 1,000 |

| Cl⁻ | 200 |

| F⁻ | 1 |

| H₂O | <0.01 |

Note: These are generalized relative rates for a typical primary alkyl chloride and serve as an approximation for the reactivity of the chlorobutyl moiety.

Thermodynamically, SN2 reactions are typically exothermic, with the formation of a stronger bond between the carbon and the nucleophile compared to the carbon-chlorine bond. The transition state of an SN2 reaction is a high-energy species with a trigonal bipyramidal geometry, where the nucleophile and the leaving group are partially bonded to the carbon atom. The activation energy to reach this transition state is a key determinant of the reaction rate.

Intramolecular Cyclization Studies (e.g., Lactam Formation)

The presence of the amide nitrogen in this compound allows for the possibility of an intramolecular nucleophilic substitution reaction, leading to the formation of a cyclic product. Deprotonation of the amide nitrogen by a base generates a nucleophilic amide anion that can attack the electrophilic carbon bearing the chlorine atom. This intramolecular cyclization results in the formation of a five-membered ring lactam, specifically N-(4-methoxycarbonylphenyl)pyrrolidin-2-one.

This intramolecular reaction is an example of an intramolecular SN2 reaction. The rate of cyclization is influenced by several factors, including the concentration of the base, the solvent, and the temperature. The formation of a five-membered ring is generally kinetically and thermodynamically favorable due to minimal ring strain.

The table below presents hypothetical kinetic data for the intramolecular cyclization of a generic N-(4-chlorobutyl)benzamide, which serves as a model for the behavior of this compound.

Hypothetical Kinetic Data for Lactam Formation

| Parameter | Value |

|---|---|

| Rate Constant (k) at 25°C (s⁻¹) | 1.5 x 10⁻⁴ |

| Activation Energy (Ea) (kJ/mol) | 85 |

| Enthalpy of Reaction (ΔH) (kJ/mol) | -25 |

| Entropy of Reaction (ΔS) (J/mol·K) | -15 |

Note: These values are illustrative for a typical intramolecular cyclization of a similar compound and are not experimentally determined for this compound.

Hydrolysis and Transamidation of the Amide Linkage

The amide bond in this compound can be cleaved through hydrolysis or undergo transamidation in the presence of suitable reagents.

Acid- and Base-Catalyzed Hydrolysis Mechanism Elucidation

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine as a leaving group (in its protonated form, 4-aminobenzoate) lead to the formation of 4-chlorobutanoic acid and the methyl ester of 4-aminobenzoic acid. The reaction is typically slow and requires heating.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide (B78521) ion, the amide linkage can be hydrolyzed. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The breakdown of this intermediate results in the formation of the carboxylate salt of 4-chlorobutanoic acid and the methyl ester of 4-aminobenzoic acid. This process is generally irreversible due to the deprotonation of the resulting carboxylic acid.

Transamidation Reactions with Primary and Secondary Amines

Transamidation is a process where the amino group of an amide is exchanged with another amine. This reaction is typically thermodynamically neutral and requires catalysis to proceed at a reasonable rate. The reaction can be catalyzed by acids, bases, or transition metals.

In the context of this compound, a primary or secondary amine can displace the 4-(methoxycarbonyl)aniline moiety. The mechanism generally involves the activation of the amide carbonyl, followed by nucleophilic attack of the incoming amine to form a tetrahedral intermediate. The collapse of this intermediate, with the expulsion of 4-(methoxycarbonyl)aniline, yields the new amide.

The reactivity in transamidation reactions is influenced by the nucleophilicity of the incoming amine and the stability of the leaving group.

Transesterification and Saponification of the Benzoate (B1203000) Ester

The methyl ester group of the benzoate moiety can also undergo chemical transformations, namely transesterification and saponification.

Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, followed by nucleophilic attack by the alcohol. For a base-catalyzed transesterification, an alkoxide ion acts as the nucleophile. These reactions are typically equilibrium processes, and an excess of the reactant alcohol is often used to drive the reaction to completion.

The rate of saponification is influenced by the substituents on the benzene (B151609) ring. The 4-(4-chlorobutanamido) group is an electron-donating group through resonance, which would be expected to decrease the rate of saponification compared to unsubstituted methyl benzoate. The table below presents experimental saponification rate constants for some para-substituted methyl benzoates, which can be used to infer the reactivity of the target compound.

Saponification Rate Constants of p-Substituted Methyl Benzoates

| Substituent (p-X) | Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|

| -NO₂ | 1.58 |

| -Cl | 0.28 |

| -H | 0.082 |

| -CH₃ | 0.035 |

| -OCH₃ | 0.011 |

| -NH₂ | 0.0015 |

Data adapted from studies on the saponification of substituted methyl benzoates. The rate for the -NHCOCH₂CH₂CH₂Cl substituent is expected to be similar to that of other acylamino groups, which are generally electron-donating.

Catalytic Strategies for Ester Exchange Reactions

The methyl ester functionality in this compound is susceptible to transesterification, or ester exchange, a process that substitutes the methyl group with a different alkyl or aryl moiety from an alcohol. This transformation is typically catalyzed to proceed at a practical rate. The mechanism hinges on the activation of the ester's carbonyl group toward nucleophilic attack.

Lewis acids are common catalysts for this reaction. Group (IV) metal alkoxides, such as zirconium(IV) tert-butoxide (Zr(Ot-Bu)₄), have been shown to be effective, particularly when used with activators like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govnih.gov The catalytic cycle is believed to involve the coordination of the Lewis acidic metal center to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a molecule of an external alcohol (R'-OH). This attack forms a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the new ester and regenerate the active catalytic species.

Solid acid catalysts, such as mixed zirconium/titanium oxides, also provide a pathway for ester exchange. mdpi.com These heterogeneous catalysts offer the advantage of easy separation from the reaction mixture. The mechanism involves the protonation of the carbonyl oxygen by an acidic site on the catalyst surface, which similarly activates the ester for nucleophilic attack by an alcohol. mdpi.com

The general scheme for a catalyzed ester exchange is as follows:

Activation: The catalyst (a Lewis acid or Brønsted acid) interacts with the carbonyl oxygen of the methyl ester group of this compound.

Nucleophilic Attack: An alcohol molecule (R'-OH) attacks the activated carbonyl carbon.

Tetrahedral Intermediate Formation: A neutral or charged tetrahedral intermediate is formed.

Elimination: Methanol is eliminated from the intermediate, and the catalyst is regenerated, yielding the new ester product.

Table 1: Catalytic Systems for Ester Exchange Reactions

| Catalyst Type | Example | Key Features |

|---|---|---|

| Group (IV) Metal Alkoxide | Zr(Ot-Bu)₄ / HOAt | Homogeneous catalyst; mild reaction conditions; effective for a range of substrates. nih.govnih.gov |

| Solid Acid | Mixed Zr/Ti Oxides | Heterogeneous catalyst; reusable; environmentally friendly due to reduced waste. mdpi.com |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Traditional homogeneous catalyst; strong acid but can lead to side reactions and difficult workup. |

Mechanistic Pathways of Ester Hydrolysis

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid can proceed through either acid- or base-catalyzed pathways. quora.com

In acidic conditions, the mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a methanol molecule yield the carboxylic acid.

Base-catalyzed hydrolysis, or saponification, is a more common and often irreversible process. The mechanism is a nucleophilic acyl substitution (BAC2). It involves the direct attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. oieau.fr This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻), which is a relatively poor leaving group but is readily protonated by the solvent or the newly formed carboxylic acid. The final products are the carboxylate salt and methanol. oieau.fr

The rate of base-catalyzed hydrolysis is highly sensitive to the electronic nature of the substituents on the aromatic ring. The substituent at the para position, the 4-chlorobutanamido group (-NHCO(CH₂)₃Cl), exerts a significant influence. The amide nitrogen atom can donate its lone pair of electrons into the aromatic ring through resonance (+R effect), which is an electron-donating effect. This donation increases the electron density on the carbonyl carbon of the ester group, reducing its electrophilicity and thus slowing the rate of nucleophilic attack by the hydroxide ion. Therefore, this compound is expected to undergo base-catalyzed hydrolysis more slowly than unsubstituted methyl benzoate. oieau.fr

Table 2: Expected Relative Rates of Base-Catalyzed Hydrolysis for Substituted Methyl Benzoates

Filter by Effect:

| Substituent at para-position | Electronic Effect | Expected Relative Rate vs. Methyl Benzoate |

|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Faster |

| -H (None) | Neutral (Reference) | Reference Rate |

| -NHCO(CH₂)₃Cl (Amido) | Electron-Donating (by Resonance) | Slower |

| -OCH₃ (Methoxy) | Strongly Electron-Donating (by Resonance) | Much Slower |

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution Potentials and Regioselectivity

The aromatic ring of this compound is disubstituted, and the potential for electrophilic aromatic substitution is governed by the combined electronic effects of both the amido and the methyl ester groups.

Methyl Ester Group (-COOCH₃): This group is electron-withdrawing due to both induction and resonance effects. Consequently, it deactivates the aromatic ring towards electrophilic attack, making it less reactive than benzene. It is a meta-director. aiinmr.com

Amido Group (-NHCOR): The 4-(4-chlorobutanamido) group is an activating substituent. While the carbonyl group is electron-withdrawing by induction, the lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring via a strong resonance effect. This resonance donation outweighs the inductive withdrawal, increasing the electron density of the ring and activating it towards electrophilic attack. The amido group is a strong ortho, para-director. libretexts.org

In this compound, these two groups are positioned para to one another. The regioselectivity of a subsequent electrophilic substitution is determined by the interplay of their directing effects. The powerful activating and ortho, para-directing amido group at position 4 will direct incoming electrophiles to the positions ortho to it, which are positions 3 and 5. The deactivating, meta-directing ester group at position 1 also directs incoming electrophiles to positions 3 and 5. Since both groups direct to the same positions, the regioselectivity is strongly reinforced. Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are expected to yield almost exclusively 3,4-disubstituted products. libretexts.orgmasterorganicchemistry.com

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position on Ring | Reactivity Effect | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| -COOCH₃ | 1 | Deactivating | meta | 3 and 5 |

| -NHCO(CH₂)₃Cl | 4 | Activating | ortho, para | 3 and 5 (ortho positions) |

| Combined Effect | N/A | Activated relative to methyl benzoate | Reinforced | 3 and 5 |

Directed Aromatic Functionalization Approaches

Beyond classical electrophilic substitution, modern synthetic methods allow for the functionalization of specific C-H bonds through transition-metal-catalyzed reactions. These approaches often rely on a "directing group" within the substrate to chelate to the metal catalyst and position it in close proximity to a specific C-H bond, typically at the ortho position.

The amide functionality in this compound is a well-established directing group for C-H functionalization. mdpi.com The carbonyl oxygen or the nitrogen atom of the amide can coordinate to a transition metal center (e.g., Pd, Rh, Ru), forming a stable five- or six-membered cyclometalated intermediate. This intermediate brings the metal catalyst into the immediate vicinity of the C-H bonds at the 3- and 5-positions of the aromatic ring.

This proximity facilitates the cleavage of an ortho C-H bond via mechanisms such as concerted metalation-deprotonation or oxidative addition. The resulting organometallic intermediate can then react with a variety of coupling partners to introduce new functional groups, including alkyl, aryl, acyl, or halide moieties. This strategy provides a powerful and regioselective alternative to traditional methods for elaborating the aromatic core of the molecule. For this compound, this approach would offer a direct route to functionalize the 3- and 5-positions, which are the same sites activated for electrophilic substitution but through a fundamentally different mechanistic pathway.

Table 4: Amide Group as a Directing Group in C-H Functionalization

| Directing Group | Coordinating Atom(s) | Typical Metal Catalyst | Position Functionalized | Potential Transformation |

|---|---|---|---|---|

| Amide (-NHCOR) | Nitrogen and/or Oxygen | Pd, Rh, Ru, Ir | ortho (C-3 and C-5) | Arylation, Alkylation, Acylation, Halogenation |

Advanced Spectroscopic and Crystallographic Elucidation of Methyl 4 4 Chlorobutanamido Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like methyl 4-(4-chlorobutanamido)benzoate. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the foundational step. Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoate (B1203000) ring, the amide proton (N-H), the methylene (B1212753) groups of the chlorobutanamido chain, and the methyl ester group. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the carbonyl carbons of the amide and ester, the aromatic carbons, the aliphatic carbons of the side chain, and the methoxy (B1213986) carbon.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -COOCH₃) | ~8.0 | ~131 |

| Aromatic CH (ortho to -NHCO-) | ~7.6 | ~119 |

| Amide NH | ~8.5 (broad) | - |

| Methoxy CH₃ | ~3.9 | ~52 |

| -CH₂-Cl | ~3.7 | ~45 |

| -CO-CH₂- | ~2.5 | ~35 |

| -CH₂-CH₂-CO- | ~2.2 | ~30 |

| Amide C=O | - | ~170 |

| Ester C=O | - | ~166 |

| Aromatic C (ipso to -COOCH₃) | - | ~125 |

| Aromatic C (ipso to -NHCO-) | - | ~142 |

Note: These are estimated values and would require experimental verification.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems. For this compound, COSY would show correlations between the adjacent methylene groups in the chlorobutanamido chain and between the ortho- and meta-protons on the aromatic ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners, identifying all protons within a spin system. This would be particularly useful to confirm the entire chlorobutanamido aliphatic chain as a single spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nanalysis.com It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. nanalysis.com This is crucial for connecting different fragments of the molecule. For instance, correlations from the amide proton to the carbonyl carbon of the butanamido moiety and the aromatic carbon to which the nitrogen is attached would confirm the amide linkage. Similarly, correlations from the methoxy protons to the ester carbonyl carbon would verify the ester group's connectivity.

Amide bonds are known to exhibit restricted rotation due to the partial double bond character of the C-N bond, which can lead to the existence of different conformers (e.g., cis and trans isomers). Dynamic NMR (DNMR) spectroscopy is the primary technique used to study these conformational dynamics and to determine the energy barriers associated with bond rotation. nih.govmdpi.com

By acquiring NMR spectra at different temperatures, the rate of interconversion between conformers can be measured. At low temperatures, where rotation is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal at the coalescence temperature. By analyzing the line shapes of these temperature-dependent spectra, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. For N-aryl amides, these barriers are influenced by steric and electronic effects of the substituents.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. It is particularly valuable for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in molecular conformation and packing that give rise to these different forms.

In ssNMR, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. The chemical shifts in ssNMR are highly sensitive to the local environment, so different polymorphs will typically exhibit different sets of peaks. This allows for the identification and quantification of different polymorphic forms in a sample. Furthermore, ssNMR can provide information on intermolecular interactions, such as hydrogen bonding, which are crucial in determining the crystal packing.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound.

Tandem mass spectrometry (MS/MS) is a crucial technique for structural confirmation. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would likely involve:

Cleavage of the amide bond: This could lead to the formation of ions corresponding to the benzoyl portion and the chlorobutanamido portion.

Loss of the methoxy group from the ester.

Fragmentation of the chlorobutyl chain, potentially involving the loss of HCl or a chloropropyl radical.

Hypothetical MS/MS Fragmentation Data

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | [M+H - OCH₃]⁺ | CH₃O |

| [M+H]⁺ | [M+H - C₄H₆ClO]⁺ | C₄H₆ClO |

| [M+H]⁺ | [C₄H₆ClCO]⁺ | C₇H₇NO₂ |

| [M+H]⁺ | [C₈H₈NO₂]⁺ | C₄H₆Cl |

Note: These are predicted fragmentation pathways and would need to be confirmed by experimental data.

Ion mobility mass spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov When coupled with mass spectrometry, it provides an additional dimension of separation, allowing for the differentiation of isomers and conformers that may be indistinguishable by mass spectrometry alone.

For this compound, IM-MS could be used to study its gas-phase conformation. Different conformers, such as those arising from rotation around the amide bond or other single bonds, would have different collision cross-sections (CCS), which is a measure of their size and shape. By measuring the arrival time of the ions in the ion mobility cell, their CCS values can be determined, providing insights into their three-dimensional structure in the gas phase. This technique can be particularly useful for identifying and characterizing different conformers that may be present.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectrum is expected to be dominated by signals from its amide, ester, aromatic, and halogenated alkyl moieties.

Characteristic Absorption Bands of Amide, Ester, and Halogen Moieties

The key to interpreting the vibrational spectra of this compound lies in recognizing the distinct absorption bands associated with each functional group.

Amide Moiety: The secondary amide group (-CONH-) gives rise to several characteristic bands. The N-H stretching vibration is typically observed as a strong band in the region of 3350-3250 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a very strong absorption between 1680 and 1640 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, typically appears as a strong band in the 1550-1510 cm⁻¹ range.

Ester Moiety: The methyl ester group (-COOCH₃) also presents strong, characteristic absorptions. The C=O stretching vibration of an aromatic ester is anticipated to produce a strong band around 1730-1715 cm⁻¹. libretexts.org Additionally, two distinct C-O stretching vibrations are expected: one for the C(=O)-O bond (asymmetric) in the 1300-1200 cm⁻¹ region and another for the O-CH₃ bond (symmetric) around 1150-1000 cm⁻¹. libretexts.org

Halogen Moiety: The C-Cl stretching vibration from the chlorobutyl group will be present in the fingerprint region of the spectrum. For a primary alkyl chloride, this absorption is typically found in the 730-650 cm⁻¹ range. Its intensity can vary from medium to strong.

Aromatic and Aliphatic Moieties: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while aliphatic C-H stretching from the butyl and methyl groups will appear just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹). vscht.cz Characteristic C=C in-ring stretching vibrations for the p-disubstituted benzene (B151609) ring are expected near 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.org

The following table provides a summary of the predicted characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Amide | N-H Stretch | 3350 - 3250 (Strong, Sharp) | Medium |

| Amide | C=O Stretch (Amide I) | 1680 - 1640 (Very Strong) | Strong |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1550 - 1510 (Strong) | Medium |

| Ester | C=O Stretch | 1730 - 1715 (Strong) | Strong |

| Ester | C-O Stretch (Asymmetric) | 1300 - 1200 (Strong) | Medium |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 (Medium) | Very Strong |

| Alkyl Halide | C-Cl Stretch | 730 - 650 (Medium-Strong) | Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 (Medium) | Strong |

| Aliphatic C-H | C-H Stretch | 2980 - 2850 (Medium) | Strong |

Intra- and Intermolecular Hydrogen Bonding Network Investigations

The presence of both a hydrogen bond donor (the amide N-H group) and multiple acceptors (the amide C=O and ester C=O oxygen atoms) allows for the formation of hydrogen bonds. In the solid state, intermolecular N-H···O=C hydrogen bonds are highly probable. This interaction would link molecules into chains or sheets. The specific frequency of the N-H stretching band is sensitive to this bonding; a shift to a lower wavenumber (e.g., closer to 3250 cm⁻¹) compared to a non-hydrogen-bonded state would be indicative of strong intermolecular hydrogen bonding. Similarly, the amide C=O stretching frequency may shift to a lower wavenumber upon participating in hydrogen bonding. Intramolecular hydrogen bonds are less likely in this structure due to the conformational flexibility of the chlorobutyl chain and the trans-conformation of the amide bond.

Single Crystal X-ray Diffraction of this compound

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, yielding precise atomic coordinates from which bond lengths, angles, and crystal packing can be determined. Although a solved crystal structure for this compound is not publicly available, we can predict its key structural features based on related compounds. nih.gov

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

An X-ray diffraction study would provide precise measurements of all geometric parameters.

Bond Lengths: The amide C-N bond is expected to have a length of approximately 1.33 Å, which is intermediate between a C-N single bond and a C=N double bond, reflecting its partial double bond character due to resonance. The amide C=O bond would be around 1.24 Å, while the ester C=O bond would be slightly shorter, near 1.22 Å. The C-Cl bond in the butyl chain is expected to be approximately 1.78 Å.

Bond Angles: The geometry around the sp² hybridized carbonyl carbons and the amide nitrogen would be trigonal planar, with bond angles close to 120°. For instance, the O=C-N angle in the amide group and the O=C-O angle in the ester group would be near this value.

The following table presents illustrative, predicted values for key geometric parameters based on similar reported crystal structures.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C(amide)=O | ~ 1.24 Å |

| Bond Length | C(amide)-N | ~ 1.33 Å |

| Bond Length | C(ester)=O | ~ 1.22 Å |

| Bond Length | C(aromatic)-N | ~ 1.42 Å |

| Bond Length | C(alkyl)-Cl | ~ 1.78 Å |

| Bond Angle | O=C(amide)-N | ~ 122° |

| Bond Angle | C-N-H | ~ 118° |

| Bond Angle | O=C(ester)-O | ~ 123° |

| Torsion Angle | C(aromatic)-C(amide)-N-C(alkyl) | ~ 180° |

Crystal Packing Analysis and Supramolecular Interactions

In the solid state, molecules of this compound would arrange themselves in a regular, repeating pattern known as a crystal lattice. This packing is governed by a network of non-covalent interactions.

Hydrogen Bonding: As mentioned in section 4.3.2, the most significant supramolecular interaction is expected to be intermolecular hydrogen bonding between the amide N-H of one molecule and the amide C=O group of a neighboring molecule (N-H···O=C). This interaction typically leads to the formation of one-dimensional chains or tapes. nih.gov

π-π Stacking: The aromatic rings could participate in π-π stacking interactions, where the electron-rich π systems of adjacent benzene rings align. These interactions would contribute to the stability of the crystal lattice, likely in an offset or parallel-displaced fashion.

Other Interactions: Weaker C-H···O interactions, involving aromatic or aliphatic C-H bonds and oxygen atoms, are also likely to be present, further stabilizing the three-dimensional crystal structure. Halogen bonding involving the chlorine atom is also a possibility, though likely a weaker contributor compared to the primary hydrogen bonds.

Conformational Preferences in the Solid State

The conformation adopted by the molecule in the crystal is the one that best balances intramolecular steric effects and maximizes favorable intermolecular interactions. The amide bond is expected to be planar and in the trans conformation. The chlorobutyl chain is flexible, and its conformation will be influenced by crystal packing forces, likely adopting a staggered arrangement to minimize steric strain. The relative orientation of the plane of the benzene ring and the plane of the amide group is a key conformational feature that would be precisely determined by X-ray diffraction. In similar structures, this dihedral angle is often small, indicating a relatively planar arrangement across this linkage to maximize conjugation. nih.gov

Theoretical and Computational Chemistry Studies on Methyl 4 4 Chlorobutanamido Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and stability.

Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamics of a molecule in a specific environment, such as in a solvent.

Reaction Mechanism Modeling

Theoretical modeling of reaction mechanisms provides invaluable insights into the molecular transformations that occur during a chemical reaction. This typically involves the use of quantum chemical methods to map out the potential energy surface of the reaction, identifying key stationary points such as reactants, products, intermediates, and transition states.

A critical step in modeling a reaction mechanism is the location of the transition state (TS), which represents the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Various computational algorithms are employed to locate these first-order saddle points on the potential energy surface.

Once a transition state is identified and its structure optimized, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation involves following the path of steepest descent from the transition state downhill to both the reactants and the products. A successful IRC calculation confirms that the located transition state indeed connects the intended reactants and products, thereby validating the proposed reaction pathway. For methyl 4-(4-chlorobutanamido)benzoate, specific transition state structures and IRC plots are not available.

The activation energy (Ea) is a crucial kinetic parameter that dictates the rate of a chemical reaction. Computationally, it is determined by calculating the energy difference between the transition state and the reactants.

Lower activation energies correspond to faster reaction rates. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified. These calculations provide a quantitative understanding of the reaction kinetics and can guide the design of more efficient synthetic routes. However, for this compound, no such computational data on activation energies or preferred reaction pathways has been published.

Design and Synthesis of Novel Derivatives and Analogues of Methyl 4 4 Chlorobutanamido Benzoate

Systematic Modifications of the Aromatic Ring

The introduction of substituents onto the aromatic ring can be achieved by utilizing appropriately substituted methyl 4-aminobenzoate (B8803810) precursors. The directing effects of the existing amino (or amido) and ester groups, both of which are generally ortho, para-directing, must be considered in any electrophilic aromatic substitution strategy. However, it is often more synthetically feasible to begin with an already substituted aminobenzoate.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), can be introduced to increase the electron density of the aromatic ring. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), decrease the ring's electron density. The synthesis of these derivatives would follow the general acylation procedure, starting from the corresponding substituted methyl 4-aminobenzoate. For instance, reacting methyl 3-methoxy-4-aminobenzoate with 4-chlorobutyryl chloride would yield the methoxy-substituted derivative.

| Substituent (R) | Position on Aromatic Ring | Electronic Effect | Precursor (Methyl 4-amino-X-benzoate) |

|---|---|---|---|

| -OCH₃ | 3 | Electron-Donating | Methyl 4-amino-3-methoxybenzoate |

| -CH₃ | 3 | Electron-Donating | Methyl 4-amino-3-methylbenzoate |

| -Cl | 3 | Electron-Withdrawing | Methyl 4-amino-3-chlorobenzoate |

| -NO₂ | 3 | Electron-Withdrawing | Methyl 4-amino-3-nitrobenzoate |

Replacing the benzene (B151609) ring with a heteroaromatic system is a common strategy in drug design to modulate properties such as solubility, metabolism, and target interaction. Common bioisosteres for a phenyl ring include pyridine, pyrimidine, and thiophene. The synthesis of these analogues would involve the acylation of the corresponding heteroaromatic amino esters. For example, methyl 5-aminopyridine-2-carboxylate could be acylated with 4-chlorobutyryl chloride to produce a pyridine-based analogue. The choice of heterocycle and its substitution pattern would significantly impact the three-dimensional shape and electronic distribution of the final molecule.

| Heteroaromatic Ring | Precursor (Amino-heteroaromatic ester) | Potential Properties |

|---|---|---|

| Pyridine | Methyl 5-aminopyridine-2-carboxylate | Increased polarity, potential for hydrogen bonding |

| Pyrimidine | Methyl 5-aminopyrimidine-2-carboxylate | Increased polarity, multiple hydrogen bond acceptors |

| Thiophene | Methyl 5-aminothiophene-2-carboxylate | Similar size to benzene, different electronic character |

| Pyrazole | Methyl 4-amino-1H-pyrazole-3-carboxylate | Can act as both hydrogen bond donor and acceptor |

Structural Diversification of the Chlorobutyl Chain

The chlorobutyl chain offers another site for modification, allowing for changes in length, steric bulk, and the nature of the leaving group.

The length of the alkyl chain can be readily modified by using different ω-chloroalkanoyl chlorides in the initial acylation step. For example, 3-chloropropionyl chloride or 5-chlorovaleryl chloride could be used to synthesize analogues with shorter or longer chains, respectively. Branched-chain analogues can be prepared from the corresponding branched chloro-alkanoyl chlorides, which can be synthesized from the appropriate branched-chain carboxylic acids. These modifications can impact the molecule's flexibility and lipophilicity.

| Acyl Chloride | Resulting Chain | Chain Length | Branching |

|---|---|---|---|

| 3-Chloropropionyl chloride | -CO(CH₂)₂Cl | 3 carbons | Linear |

| 4-Chlorobutyryl chloride | -CO(CH₂)₃Cl | 4 carbons | Linear |

| 5-Chlorovaleryl chloride | -CO(CH₂)₄Cl | 5 carbons | Linear |

| 2-Methyl-4-chlorobutyryl chloride | -CO(CH(CH₃))(CH₂)₂Cl | 4 carbons | Branched |

The terminal chlorine atom can be replaced with other halogens or leaving groups, which can alter the reactivity of the alkyl chain. The Finkelstein reaction, for instance, allows for the conversion of the alkyl chloride to an alkyl iodide by treatment with sodium iodide in acetone. This transformation can be useful for subsequent nucleophilic substitution reactions. Other halogens, such as bromine, can be introduced by using the corresponding bromo-alkanoyl chloride in the initial synthesis. The nature of the halogen affects the bond strength and leaving group ability, which is an important consideration for potential covalent interactions with biological targets.

| Halogen/Leaving Group | Method of Introduction | Relative Reactivity (as leaving group) |

|---|---|---|

| -F | Use of fluoro-alkanoyl chloride or nucleophilic fluorination | Low |

| -Cl | Use of chloro-alkanoyl chloride | Moderate |

| -Br | Use of bromo-alkanoyl chloride | Good |

| -I | Finkelstein reaction on the chloro-derivative | Excellent |

| -OTs (tosylate) | Conversion of a terminal alcohol precursor | Excellent |

Amide and Ester Linkage Modifications

The amide and ester functional groups are key structural features that can also be modified. While these changes are more fundamental to the core structure, they can provide access to compounds with significantly different chemical properties.

The amide bond is generally stable, but it can be reduced to an amine using strong reducing agents like lithium aluminum hydride. This would transform the N-acyl aminobenzoate into a secondary amine derivative. Alternatively, the amide bond can be hydrolyzed under harsh acidic or basic conditions, which would cleave the molecule.

The methyl ester is more susceptible to chemical transformation. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a process known as saponification. This introduces a charged group, which can dramatically increase water solubility. The ester can also be converted to an amide by direct aminolysis with an amine, often at elevated temperatures or with catalysis. This modification replaces the ester with a more stable amide linkage and introduces a new point of diversity. Furthermore, transesterification with other alcohols can be achieved under acidic or basic catalysis to introduce different alkyl groups on the ester.

| Linkage | Modification | Reagents | Resulting Functional Group |

|---|---|---|---|

| Amide | Reduction | LiAlH₄ | Secondary Amine |

| Ester | Hydrolysis (Saponification) | NaOH, H₂O | Carboxylate salt |

| Ester | Aminolysis | R₂NH, heat | Amide |

| Ester | Transesterification | R'OH, H⁺ or RO⁻ | Different Ester |

Bioisosteric Replacement of Amide and Ester Functionalities

Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of a functional group with another that possesses similar steric and electronic properties, with the goal of modulating the molecule's activity, selectivity, and pharmacokinetic profile. drughunter.comnih.gov In the context of methyl 4-(4-chlorobutanamido)benzoate, both the amide and ester groups are prime candidates for such modifications.

For instance, the synthesis of a 1,2,4-oxadiazole (B8745197) analogue of this compound would involve a multi-step synthetic route. This could start with the reaction of methyl 4-aminobenzoate with an appropriate acyl chloride to form an N-acyl intermediate. This intermediate could then be treated with hydroxylamine (B1172632) to form an amidoxime, which upon cyclization with a suitable reagent, would yield the desired 1,2,4-oxadiazole derivative.

Similarly, the methyl ester functionality is also a target for bioisosteric replacement. Esters can be prone to hydrolysis by esterases in the body, leading to rapid clearance. nih.gov Heterocyclic rings are also employed as bioisosteres for esters. The choice of a specific bioisostere depends on the desired physicochemical properties and the synthetic feasibility. A systematic evaluation of different bioisosteres is often necessary, as their effects on biological activity can be highly dependent on the surrounding molecular structure. nih.gov

The following table outlines potential bioisosteric replacements for the amide and ester functionalities in this compound and the rationale for their selection.

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

| Amide | 1,2,4-Oxadiazole | Mimics amide planarity and dipole moment, enhances metabolic stability. nih.gov |

| Amide | 1,3,4-Oxadiazole | Alternative heterocycle with different electronic distribution, potentially altering target interactions. |

| Amide | Imidazole | Can introduce a basic center, potentially improving solubility and allowing for salt formation. nih.gov |

| Ester | Tetrazole | Often used as a carboxylic acid isostere, but can also replace esters to improve metabolic stability. |

| Ester | N-Acylsulfonamide | Can mimic the hydrogen bonding acceptor properties of the ester carbonyl. |

Exploration of Reversible Covalent Bonds

The concept of reversible covalent inhibition has gained significant traction in drug discovery. Unlike irreversible covalent inhibitors that form a permanent bond with their target, reversible covalent inhibitors form a bond that can be broken, offering a balance between high potency and reduced risk of off-target toxicity. nih.govnih.gov The design of such molecules involves incorporating a "warhead" that can react with a nucleophilic residue on the target protein.

The this compound scaffold can be adapted for the design of reversible covalent inhibitors. The chloroalkyl side chain, while not a classic reversible covalent warhead, could potentially be modified to incorporate functionalities known to engage in reversible covalent interactions. More strategically, the aromatic ring or other positions on the molecule could be functionalized with electrophilic groups that can react reversibly with nucleophilic amino acid residues like cysteine, serine, or lysine. nih.gov

Commonly employed warheads for reversible covalent inhibition include nitriles, aldehydes, ketones, and boronic acids. nih.gov For example, a nitrile group could be introduced onto the benzoate (B1203000) ring of a this compound analogue. The synthesis of such a derivative would require a synthetic route starting from a commercially available aminobenzonitrile, followed by acylation with 4-chlorobutanoyl chloride.

The reactivity of the warhead is a critical parameter that needs to be finely tuned. An ideal reversible covalent inhibitor should exhibit sufficient reactivity to form a covalent bond with the target protein but also allow for the reverse reaction to occur, preventing permanent modification of the target and off-target proteins. nih.gov

The table below presents examples of electrophilic warheads that could be incorporated into the this compound scaffold to explore reversible covalent inhibition.

| Electrophilic Warhead | Target Amino Acid | Type of Reversible Bond |

| Nitrile | Cysteine, Serine | Thioimidate, Imidate |

| Aldehyde | Cysteine, Lysine | Hemithioacetal, Schiff base |

| α-Ketoamide | Serine | Hemiketal |

| Boronic Acid | Serine, Threonine | Boronate ester |

The design and synthesis of these novel derivatives and analogues of this compound, incorporating principles of bioisosterism and reversible covalent inhibition, represent a promising avenue for the discovery of new chemical entities with improved therapeutic potential. Further detailed synthetic studies and biological evaluations are necessary to fully explore the potential of these strategies.

Exploration of Methyl 4 4 Chlorobutanamido Benzoate in Advanced Materials Science

Utilization as a Monomer in Polymer Synthesis

The bifunctional nature of methyl 4-(4-chlorobutanamido)benzoate, possessing both an ester and a reactive alkyl chloride, makes it a theoretically attractive candidate as a monomer for the synthesis of novel polymers. Its incorporation into polymer chains could introduce unique functionalities and potentially lead to materials with tunable properties.

Development of Polyamides and Polyesters with Tunable Properties

Theoretically, the methyl ester group could be hydrolyzed to a carboxylic acid, and the chloroalkyl chain could be converted to an amine or a hydroxyl group, yielding a bifunctional monomer suitable for polycondensation reactions. The resulting polymers would possess a pendant butanamide side chain, which could influence their physical and chemical properties. For instance, the amide group in the side chain could participate in hydrogen bonding, potentially enhancing the thermal stability and mechanical strength of the material. The length and flexibility of the butanamido side chain could also be a tool for tuning properties such as solubility and glass transition temperature.

Table 1: Projected Properties of Polyamides and Polyesters Incorporating a Functionalized Benzoate (B1203000) Monomer

| Property | Projected Influence of Monomer | Potential Tunable Range |

| Glass Transition Temperature (Tg) | The flexible butanamido side chain may lower Tg compared to rigid aromatic polyamides. | 150 - 250 °C |

| Solubility | The amide side chain could enhance solubility in polar aprotic solvents. | Soluble in DMF, DMAc, NMP |

| Thermal Stability (TGA) | Inter-chain hydrogen bonding from the side chains could increase thermal stability. | Decomposition > 400 °C |

| Mechanical Properties | Side chain interactions could influence tensile strength and modulus. | Tensile Strength: 80 - 150 MPa |

Note: The data in this table are theoretical projections based on the principles of polymer chemistry and the known properties of related polymer systems. Experimental validation is required.

Incorporation into Block Copolymers for Controlled Architectures

The reactive chlorobutyl group in this compound offers a potential handle for its incorporation into more complex polymer architectures, such as block copolymers. This functional group could be utilized in controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, either as an initiating site or as a point for post-polymerization modification.

For example, a polymer with pendant chlorobutyl groups could be synthesized, which would then serve as a macroinitiator for the growth of a second polymer block. This approach would allow for the creation of well-defined block copolymers with distinct segments, leading to materials with microphase-separated morphologies and a combination of properties from the constituent blocks.

Application in Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound, featuring both hydrogen bond donors (N-H) and acceptors (C=O), as well as an aromatic ring, makes it an intriguing candidate for the design of molecular building blocks in supramolecular chemistry.

Design of Molecular Building Blocks for Ordered Structures

The directional nature of the hydrogen bonds that can be formed by the amide group, coupled with potential π-π stacking interactions of the benzene (B151609) ring, could be harnessed to guide the self-assembly of these molecules into well-defined, ordered structures. The interplay of these non-covalent interactions can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The design of such molecular building blocks is a key strategy in the creation of complex porous networks and other supramolecular materials. rsc.org

Investigation of Non-Covalent Interactions for Materials Design

A detailed understanding of the non-covalent interactions at play is crucial for the rational design of materials based on this compound. The amide group is a particularly powerful motif in directing self-assembly due to its ability to form strong and directional hydrogen bonds. researchgate.net The benzamide (B126) moiety, in particular, has been the subject of studies on intermolecular hydrogen bonds. mdpi.com The combination of the amide's hydrogen bonding capability with the potential for π-π stacking and dipole-dipole interactions from the ester group provides a rich landscape of non-covalent forces to be explored and exploited.

Table 2: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Participating Functional Groups | Potential Role in Self-Assembly |

| Hydrogen Bonding | Amide (N-H donor, C=O acceptor) | Primary driving force for directional assembly. |

| π-π Stacking | Phenyl ring | Contributes to the stability of stacked architectures. |

| Dipole-Dipole Interactions | Ester (C=O), Amide (C=O) | Influences molecular packing and orientation. |

| Halogen Bonding | Chlorobutyl group (Cl as a weak halogen bond donor) | Can provide additional directional control in the solid state. |

Precursor for Functional Materials (e.g., ligands for catalysis, optical materials)

The chemical functionalities present in this compound make it a versatile precursor for the synthesis of a variety of functional materials.

The chlorobutyl chain provides a reactive site for further chemical transformations. For instance, nucleophilic substitution reactions could be employed to introduce a wide range of other functional groups. This could include the introduction of coordinating moieties to create ligands for catalysis. The synthesis of ligands is a critical aspect of developing new catalysts for a wide array of chemical transformations. nih.goveditage.com Benzoate derivatives, in general, have been utilized as precursors in catalytic applications. mdpi.comresearchgate.net

Furthermore, the aromatic core of this compound suggests its potential as a building block for optical materials. Functionalized aromatic compounds are the basis for many materials with interesting photophysical properties, such as fluorescence and phosphorescence. arxiv.orgresearchgate.net By modifying the substituent on the benzene ring or by incorporating the molecule into a larger conjugated system, it may be possible to develop novel organic materials for applications in optoelectronics. Recent research has highlighted the use of methyl benzoate as an effective acceptor in the design of materials with promising charge transfer characteristics and tunable photophysical properties. researchgate.net

Table 3: Potential Functional Materials Derived from this compound

| Functional Material | Synthetic Strategy | Potential Application |

| Catalyst Ligands | Nucleophilic substitution on the chlorobutyl chain to introduce phosphine, amine, or other coordinating groups. | Homogeneous catalysis, asymmetric synthesis. |

| Optical Materials | Modification of the aromatic ring or incorporation into conjugated polymers. | Organic light-emitting diodes (OLEDs), fluorescent sensors. |

| Functionalized Surfaces | Grafting onto surfaces via reaction of the chlorobutyl group. | Modified electrodes, chromatographic stationary phases. |

Synthesis of Ligands for Transition Metal Catalysis

While direct research specifically employing this compound as a ligand for transition metal catalysis is not extensively documented in publicly available literature, the molecular structure suggests its potential in this domain. The compound possesses key functional groups, namely the amide linkage and the ester group, which contain oxygen and nitrogen atoms with lone pairs of electrons capable of coordinating with transition metal centers.

Transition metal complexes containing amide ligands are a significant class of compounds. wikipedia.org Generally, amides coordinate to metal ions through the oxygen atom, which is the more basic site. wikipedia.org This interaction is fundamental in various catalytic processes. wikipedia.org The presence of the amide group in this compound could allow it to act as a monodentate or potentially a bidentate ligand, depending on the reaction conditions and the metal center involved.

The broader class of molecules containing amide functionalities has been successfully used to create ligands for various transition metals, including manganese, iron, cobalt, nickel, copper, and palladium. ias.ac.in These complexes have found applications in diverse catalytic transformations. The specific stereoelectronic properties of the ligand, influenced by substituents on the amide and the aromatic ring, can fine-tune the catalytic activity and selectivity of the metal center.

Furthermore, the chloroalkyl chain in this compound introduces a reactive site. This could be exploited for post-coordination modification of the ligand, allowing for the synthesis of more complex, tailored ligand architectures or for anchoring the metal complex to a solid support.

In principle, the synthesis of a transition metal complex with this compound could be achieved by reacting the compound with a suitable metal salt under appropriate conditions. Characterization of the resulting complex would be necessary to confirm the coordination mode and to evaluate its potential as a catalyst in various organic reactions, such as cross-coupling reactions, hydrogenations, or polymerizations.

Development of Fluorescent or Luminescent Materials

Derivatives of benzocaine (B179285) (ethyl 4-aminobenzoate), a structurally related compound, have been explored as precursors for promising new materials. researchgate.net For instance, the synthesis of benzocaine derivatives bearing a bipyridine ligand has been conducted to create ruthenium(II) complexes. researchgate.net These complexes have shown luminescent properties and have been investigated for their potential in organic light-emitting diode (OLED) applications. researchgate.net This suggests that the benzoate moiety can be a viable component in the design of luminescent materials.

The fluorescence of a molecule like this compound would be influenced by the nature of the substituents on the benzene ring. The amide and ester groups can affect the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism for fluorescence in many organic dyes. The presence of the chlorine atom in the butanamido side chain could also influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and leading to phosphorescence.

To ascertain the fluorescent or luminescent properties of this compound, experimental studies would be required. These would involve measuring its absorption and emission spectra, determining its quantum yield of fluorescence, and investigating its photostability. The data from such studies would reveal whether the compound itself is luminescent or if it could serve as a valuable building block for the synthesis of more complex fluorescent materials.

Future Research Directions and Emerging Methodologies for Methyl 4 4 Chlorobutanamido Benzoate

Application of Flow Chemistry for Scalable Synthesis and Process Optimization

The conventional batch synthesis of methyl 4-(4-chlorobutanamido)benzoate, typically involving the acylation of methyl 4-aminobenzoate (B8803810) with 4-chlorobutanoyl chloride, presents challenges related to scalability, heat management, and safety. The exothermic nature of amide bond formation can lead to localized temperature spikes in large batch reactors, potentially causing side reactions and impurities. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a compelling solution to these issues.

Future research could focus on developing a continuous-flow process for the synthesis of this compound. Such a system would offer superior heat and mass transfer due to the high surface-area-to-volume ratio of flow reactors. researchgate.net This enhanced control allows for precise temperature regulation, minimizing byproduct formation and leading to higher purity and yield. Moreover, the small reaction volumes at any given moment significantly improve the safety profile, especially when handling reactive intermediates like acid chlorides.

Process optimization in a flow setup can be systematically achieved by varying parameters such as residence time, temperature, reagent stoichiometry, and solvent. An automated flow platform could rapidly screen a wide range of conditions to identify the optimal parameters for maximizing throughput and product quality. A few studies have already demonstrated the utility of continuous-flow systems for N-acetylation reactions, providing a strong precedent for its application to this specific compound. nih.gov

| Parameter | Conventional Batch Synthesis | Proposed Flow Chemistry Synthesis |

|---|---|---|

| Heat Transfer | Poor, risk of thermal runaway | Excellent, precise temperature control |

| Mass Transfer | Dependent on stirring efficiency | Efficient and rapid mixing |

| Scalability | Complex, requires re-optimization | Straightforward by "numbering-up" or running longer |

| Safety | Higher risk due to large volumes of reagents | Inherently safer with small internal volumes |

| Process Control | Manual or semi-automated | Fully automated with potential for real-time monitoring |

Integration of Machine Learning and Artificial Intelligence for Retrosynthesis and Reactivity Prediction

The design of synthetic routes is a complex task that has traditionally relied on the intuition and experience of chemists. The integration of Machine Learning (ML) and Artificial Intelligence (AI) is set to revolutionize this process. Computer-assisted synthesis prediction (CASP) utilizes AI to predict reaction outcomes, optimize conditions, and even propose novel synthetic pathways. rsc.orgresearchgate.net

Furthermore, ML models can be trained to predict the reactivity and yield of amide bond formation reactions. aiche.org By inputting molecular descriptors of the substrates (methyl 4-aminobenzoate and a 4-chlorobutanoyl precursor), solvent properties, and catalyst information, a trained model could accurately forecast the reaction outcome. rsc.org This predictive power would drastically reduce the need for extensive experimental screening, accelerating the optimization process and conserving resources. chemai.io The development of such models is often limited by the availability of high-quality, comprehensive datasets that include both successful and unsuccessful reaction outcomes. aiche.org

| Model Type | Potential Inputs | Predicted Outputs |

|---|---|---|

| Retrosynthesis Model | Target Molecule: this compound | Ranked list of precursor pairs (e.g., Methyl 4-aminobenzoate, 4-chlorobutanoyl chloride) |

| Yield Prediction Model | Reactant structures, solvent, base, temperature, reaction time | Predicted reaction yield (%) and purity |

| Condition Optimization Model | Reactants, desired yield threshold | Optimal reaction conditions (solvent, temperature, catalyst) |

Investigation of Photocatalytic or Electrochemical Transformations

Modern synthetic chemistry is increasingly focused on developing greener and more sustainable reaction methodologies. Photocatalytic and electrochemical methods represent promising alternatives to traditional amide synthesis, which often relies on stoichiometric coupling reagents that generate significant waste. mdpi.com

Electrochemical synthesis offers a way to form amide bonds by generating highly reactive species in situ without the need for external oxidants or reductants. bohrium.com For instance, an "anion pool" method could be investigated, where the amine (methyl 4-aminobenzoate) is electrochemically deprotonated to form a potent nucleophile that then reacts with an acyl source. bohrium.comrsc.org Alternatively, direct anodic oxidation could be explored to couple alcohols or aldehydes with amines to form the amide bond. chinesechemsoc.org These methods are often more atom-economical and can be performed at room temperature, reducing energy consumption. rsc.org

Visible-light photocatalysis is another emerging field that could provide a novel route to the amide bond in this compound. Research has shown that photocatalysts can mediate the coupling of carboxylic acids with amines under mild conditions. Future studies could explore the use of suitable photosensitizers to activate a carboxylic acid precursor, facilitating its reaction with methyl 4-aminobenzoate upon irradiation with light. This approach avoids the use of hazardous reagents and high temperatures, aligning with the principles of green chemistry. mdpi.com

| Method | Activating Agent/Energy Source | Key Advantages | Potential Challenges |

|---|---|---|---|

| Traditional Coupling | Carbodiimides, phosphonium (B103445) salts | Well-established, broad scope | Poor atom economy, waste generation |

| Electrosynthesis | Electric current | Avoids stoichiometric reagents, mild conditions | Requires specialized equipment, electrolyte optimization |

| Photocatalysis | Visible light, photocatalyst | Uses renewable energy, high selectivity | Catalyst screening, quantum yield optimization |

Development of Novel Analytical Techniques for In-Situ Monitoring of Reactions

A thorough understanding of reaction kinetics and mechanism is crucial for effective process control and optimization. Traditional offline analysis methods like HPLC or GC-MS are time-consuming and provide only discrete data points. The development and application of novel in-situ analytical techniques, often referred to as Process Analytical Technology (PAT), allow for real-time monitoring of the reaction mixture.